Sorbyl acetate
CAS No.: 57006-69-6
Cat. No.: VC13334114
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57006-69-6 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | [(2E,4E)-hexa-2,4-dienyl] acetate |
| Standard InChI | InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3/b4-3+,6-5+ |
| Standard InChI Key | PXVKYPFROMBALG-VNKDHWASSA-N |
| Isomeric SMILES | C/C=C/C=C/COC(=O)C |
| SMILES | CC=CC=CCOC(=O)C |
| Canonical SMILES | CC=CC=CCOC(=O)C |
| Boiling Point | 100.00 °C. @ 20.00 mm Hg |
Introduction
Chemical Structure and Physicochemical Properties
Sorbyl acetate’s structure features a conjugated diene system (), which enhances its reactivity in cycloaddition and oxidation reactions. Key physicochemical properties include:
The compound’s low water solubility and high lipophilicity make it suitable for incorporation into lipid-based formulations, while its volatility contributes to its use in perfumery .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Sorbyl acetate is synthesized via two primary routes:
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Acylation of 2,4-Hexadienol: Reacting 2,4-hexadienol with acetic anhydride in the presence of sodium acetate yields sorbyl acetate with >90% efficiency.
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Reductive Acylation: Sorbyl aldehyde is reduced using sodium borohydride, followed by acetylation with acetic anhydride .
Industrial Production
The patent EP0254091A1 outlines a cost-effective method involving the isomerization of 1,4-hexadien-3-ol in a mixture of glacial acetic acid and sodium acetate at 120°C. This process achieves a 60–70% yield of sorbyl acetate, with an 80:20 ratio of the desired (2E,4E)-isomer to other isomers . Key reaction conditions include:
| Parameter | Value |
|---|---|
| Temperature | 80–125°C |
| Catalyst | Sodium acetate |
| Molar Ratio (AcOH:NaOAc) | 4:1 |
This method avoids costly palladium catalysts and enables large-scale production .
Biological Activity
Antimicrobial and Antifungal Effects
Sorbyl acetate inhibits microbial growth through membrane disruption and enzyme inhibition. Studies demonstrate efficacy against:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| Salmonella enterica | 0.1–0.5 mg/mL | |
| Escherichia coli | 0.2–0.6 mg/mL | |
| Aspergillus niger | 0.3 mg/mL |
These properties are attributed to its ability to destabilize microbial cell membranes and inhibit ATP synthesis.
| Cell Line | Apoptosis Rate (24h exposure) | Mechanism |
|---|---|---|
| Colon cancer (HT-29) | 45% | Mitochondrial pathway activation |
| Breast cancer (MCF-7) | 38% | Caspase-3 activation |
Industrial Applications
Flavor and Fragrance Industry
Sorbyl acetate’s green, fruity aroma (odor threshold: 0.002 ppm) makes it a key ingredient in:
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Perfumes: Contributes to top notes in floral and citrus fragrances .
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Food Flavors: Used in pineapple, strawberry, and apple flavorings at 10–50 ppm .
Agrochemicals
The compound serves as a pheromone intermediate in insect attractants. For example, it is a precursor in the synthesis of Grapholita molesta sex pheromones, reducing pest populations by 70% in field trials .
Pharmaceuticals
As a synthetic intermediate, sorbyl acetate is used in producing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its diene system facilitates Diels-Alder reactions to form six-membered rings in drug scaffolds .
| Parameter | Value | Source |
|---|---|---|
| LD50 (oral, rat) | 2,500 mg/kg | |
| Skin Irritation | Mild irritation at 500 mg/cm² | |
| Environmental Persistence | 28-day half-life in soil |
Handling requires gloves and eye protection due to its irritant properties .
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